REACTION_CXSMILES
|
S([O:5][CH3:6])(OC)=O.C(=O)([O-])[O-].[K+].[K+].[C:13]([NH:16][C:17]1[CH:22]=[CH:21][C:20](O)=[CH:19][CH:18]=1)(=[O:15])[CH3:14]>>[C:13]([NH:16][C:17]1[CH:22]=[CH:21][C:20]([O:5][CH3:6])=[CH:19][CH:18]=1)(=[O:15])[CH3:14] |f:1.2.3|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(OC)OC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a three-necked 100 ml flask equipped
|
Type
|
TEMPERATURE
|
Details
|
for reflux
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
then quenched while hot with 50 ml of water
|
Type
|
ADDITION
|
Details
|
with dilute caustic
|
Type
|
EXTRACTION
|
Details
|
the organic materials were extracted into methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
The extracts were concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |